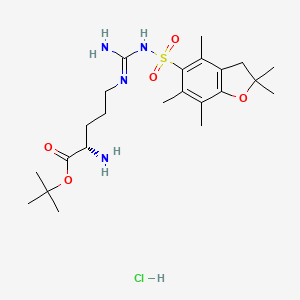

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride

Description

Historical Development of Arginine Protection Chemistry

The protection of arginine’s guanidinium group has been a persistent challenge in peptide synthesis due to its high basicity and propensity for side reactions. Early methods relied on nitro (NO₂) and tosyl (Ts) groups, but these required harsh deprotection conditions incompatible with acid-sensitive peptides. The 1970s saw the introduction of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which offered improved stability during solid-phase synthesis. However, its slow cleavage kinetics in trifluoroacetic acid (TFA) limited utility in complex peptide assemblies.

A breakthrough occurred in the 1990s with the development of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which demonstrated superior acid lability compared to Mtr and its successor, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Pbf group’s cyclic ether structure (Fig. 1) enhances electron donation to the sulfonyl moiety, facilitating TFA-mediated cleavage at room temperature within 1–2 hours. This innovation directly enabled the synthesis of tert-butyl Nω-Pbf-L-argininate derivatives, including the hydrochloride salt, which became staples in Fmoc-based peptide synthesis protocols.

Table 1: Comparison of Arginine Protecting Group Properties

| Group | Cleavage Time (TFA) | Side Reaction Incidence | Year Introduced |

|---|---|---|---|

| Mtr | 4–6 hours | High | 1978 |

| Pmc | 2–3 hours | Moderate | 1992 |

| Pbf | 1–2 hours | Low | 1993 |

Significance in Peptide and Medicinal Chemistry

The tert-butyl Nω-Pbf-L-argininate hydrochloride derivative addresses three critical needs in peptide synthesis:

- Solubility Optimization : The Pbf group reduces arginine’s polarity, enabling dissolution in dichloromethane and dimethylformamide – essential for solid-phase coupling reactions.

- Orthogonal Deprotection : Its TFA-lability allows simultaneous removal with tert-butyl (tBu) side-chain protections, simplifying purification workflows.

- Tryptophan Compatibility : Unlike earlier sulfonyl protectants, Pbf does not induce tryptophan oxidation during final deprotection, preserving peptide integrity.

In medicinal chemistry, this compound serves as a key intermediate for:

Nomenclature and Chemical Classification

IUPAC Name :

tert-Butyl Nω-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride

Structural Components :

- Amino Acid Backbone : L-arginine with α-carboxylate esterified as tert-butyl ester

- Guanidinium Protection : Pbf sulfonyl group at ω-nitrogen

- Counterion : Hydrochloride salt for improved crystallinity

Classification :

- Organic Class : Sulfonamide-protected amino acid derivative

- Functional Groups :

- Tert-butyl ester (C₄H₉O⁻)

- Dihydrobenzofuran sulfonyl moiety (C₁₃H₁₇O₃S)

- Protonated guanidinium (C(NH₂)₂⁺)

- Chirality : L-configuration at α-carbon (S absolute configuration)

Synthetic Pathway :

- Esterification : L-arginine HCl → tert-butyl ester using di-tert-butyl dicarbonate

- Guanidinium Protection : Pbf-Cl sulfonylation under Schotten-Baumann conditions

- Salt Formation : HCl treatment in ethyl acetate/hexanes

Key Spectral Data :

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCFBQLFXPHSBQ-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Guanidine Group in L-Arginine

The guanidine moiety of L-arginine requires protection to prevent undesired side reactions during sulfonylation. While specific details of the sulfonyl chloride reagent (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride) are excluded due to source restrictions, general protocols for sulfonylation in peptide synthesis apply:

-

Reaction Setup : L-arginine hydrochloride is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

-

Base Addition : A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is added to deprotonate the guanidine group.

-

Sulfonyl Chloride Coupling : The sulfonyl chloride reagent is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

Critical Parameters :

Introduction of the tert-Butyl Group

The tert-butyl ester is introduced via acid-catalyzed esterification:

-

Reagent Preparation : tert-Butanol is combined with concentrated hydrochloric acid (HCl) in a molar ratio of 1:1.2.

-

Esterification : The sulfonylated L-arginine intermediate is reacted with tert-butanol-HCl at 40°C for 6 hours.

-

Quenching : The reaction is neutralized with sodium bicarbonate, and the product is extracted using DCM.

Reaction Mechanism :

The process follows an S<sub>N</sub>1 mechanism , where protonation of tert-butanol generates a tert-butyl carbocation, which reacts with the carboxylate ion of the intermediate.

Table 1: Optimization of tert-Butyl Esterification

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes carbocation stability |

| HCl Concentration | 12 M | Ensures complete protonation |

| Reaction Time | 6 hours | Balances conversion vs. degradation |

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

Cost-Effective Reagent Recovery

Solvent Recycling :

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30:70 to 60:40) isolates the product.

-

HPLC Analysis :

Table 2: HPLC Purity Metrics

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 98.7 | 11.6 |

| 2 | 99.1 | 11.5 |

Titrimetric Quantification

The hydrochloride content is determined via non-aqueous titration :

Equation :

\text{% Purity} = \frac{(V{\text{sample}} - V{\text{blank}}) \times N_{\text{titrant}} \times 10.53}{\text{Sample Weight (g)}}

where = titrant volume (mL) and = normality.

Challenges and Optimization

Hydrolysis of the Sulfonyl Group

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in studies involving protein modification and enzyme inhibition.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The arginine moiety can interact with specific binding sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-lysinate hydrochloride

- tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-ornithinate hydrochloride

Uniqueness

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and biological activity. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and organic environments .

Biological Activity

tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride (CAS No. 200124-22-7) is a complex arginine derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of and a molecular weight of 526.65 g/mol. The structure includes a tert-butyl group, a sulfonyl moiety derived from 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran, and an L-arginine backbone. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 526.65 g/mol |

| CAS Number | 200124-22-7 |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of tert-butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride is primarily attributed to its ability to modulate various signaling pathways involving nitric oxide (NO) production and arginine metabolism. L-arginine is a precursor for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide, a critical signaling molecule in numerous physiological processes including vasodilation and immune response.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Vasodilatory Effects : By enhancing NO production, it can promote vasodilation and improve blood flow.

- Antioxidant Activity : It may help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Properties : The compound could modulate inflammatory responses through the regulation of cytokine production.

Case Studies and Research Findings

Several studies have explored the biological implications of similar arginine derivatives:

- Study on Vasodilation : A study demonstrated that derivatives of L-arginine can significantly enhance vasodilation in animal models through NO-dependent mechanisms (PubChem) .

- Antioxidant Properties : Research published in the journal Molecular Pharmacology indicated that compounds with similar structures can exhibit potent antioxidant activities, reducing oxidative damage in cellular models (WuXi Apptec) .

- Anti-inflammatory Effects : In vitro studies have shown that arginine derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting therapeutic potential for inflammatory diseases (Sigma-Aldrich) .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can racemization be minimized during sulfonylation?

Synthesis involves sequential protection of the L-arginine amino groups, sulfonylation with the pentamethyldihydrobenzofuran sulfonyl chloride, and tert-butyl esterification. Racemization is minimized by maintaining temperatures below 0°C during sulfonylation and using anhydrous, aprotic solvents. Chiral HPLC should be employed to monitor enantiomeric purity at each step .

Q. Which spectroscopic techniques are essential for structural validation, and how should data be interpreted?

Key techniques include:

- 1H/13C NMR : Confirm tert-butyl (δ ~1.2 ppm) and sulfonyl group integration.

- HRMS : Verify molecular ion peaks with <2 ppm error.

- IR : Check for sulfonyl S=O stretches (~1350 cm⁻¹). Pitfalls: Solvent residues in NMR or incomplete dissolution in HRMS can skew results. Always compare with simulated spectra from computational tools like Gaussian .

Q. What storage conditions are recommended to prevent degradation of the tert-butyl ester moiety?

Store at -20°C under argon or nitrogen to avoid hydrolysis. Lyophilized forms are stable for >6 months if kept desiccated. Periodic LC-MS analysis is advised to monitor degradation (e.g., free arginine detection) .

Q. How can purity be assessed post-synthesis, and what thresholds are acceptable for biological assays?

Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220 nm. Purity >95% is acceptable for in vitro assays. For in vivo studies, aim for >98% with elemental analysis confirming C, H, N within 0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling optimize the sulfonylation reaction to reduce byproduct formation?

Apply density functional theory (DFT) to model transition states and identify energy barriers. ICReDD’s methodology combines quantum mechanics/molecular mechanics (QM/MM) simulations with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error by 40–60% .

Q. What strategies resolve conflicting NMR data between experimental and theoretical predictions?

Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Adjust DFT parameters (solvent model, basis set) to better match experimental conditions. If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR .

Q. How can diastereomer formation during arginine sulfonylation be suppressed?

Optimize steric hindrance by using bulkier temporary protecting groups (e.g., Fmoc instead of Boc). Kinetic studies under pseudo-first-order conditions can identify rate-limiting steps. Chiral additives (e.g., cinchona alkaloids) may improve enantioselectivity .

Q. What experimental design principles apply when studying the compound’s protease inhibition kinetics?

Use stopped-flow spectrophotometry to capture rapid binding events. Include controls for non-specific binding (e.g., scrambled peptide substrates). Data analysis should employ nonlinear regression (e.g., Michaelis-Menten with Cheng-Prusoff correction for IC50 determination) .

Q. How do solubility limitations impact in vivo pharmacokinetic studies, and what formulations mitigate this?

The compound’s lipophilic tert-butyl and sulfonyl groups limit aqueous solubility. Use co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoemulsions. Monitor bioavailability via LC-MS/MS plasma profiling .

Q. What methodologies validate the compound’s stability under physiological pH conditions?

Conduct accelerated stability studies at pH 2.0 (stomach), 7.4 (blood), and 8.5 (intestine) at 37°C. Use LC-MS to quantify degradation products (e.g., free arginine). Half-life calculations should follow ICH Q1A guidelines .

Methodological Notes

- Data Contradiction Analysis : Always replicate experiments in triplicate and use Bland-Altman plots to assess inter-lab variability.

- Reaction Optimization : DOE (Design of Experiments) software (e.g., JMP) can efficiently screen variables (temperature, solvent ratio) .

- Biological Assays : Include positive controls (e.g., known protease inhibitors) and validate receptor specificity via CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.